2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Overview
Description
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom, a phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of reaction of certain compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide in laboratory settings are not yet fully known. Thiazole derivatives have been found to exhibit changes in their effects over time . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Thiazole derivatives have been found to exhibit varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Thiazole derivatives have been found to interact with various enzymes and cofactors . They can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Thiazole derivatives have been found to interact with various transporters and binding proteins . They can also affect the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known. Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea under acidic conditions to form the thiazole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
The fluorine atom is usually introduced via nucleophilic substitution reactions, where a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used. The final step involves the formation of the amide bond, which can be achieved by reacting the thiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole: Lacks the fluorine atom and the amide group, resulting in different biological activities.
2-fluoro-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide: Similar structure but without the phenyl group, leading to variations in its chemical and biological properties.
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Lacks the fluorine atom, which may affect its binding affinity and stability.
Uniqueness
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide is unique due to the combination of the fluorine atom, phenyl group, and thiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications. The presence of the fluorine atom enhances its stability and binding affinity, while the phenyl group contributes to its lipophilicity and bioavailability.
Properties
IUPAC Name |
2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUCRBBKCZQARP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327324 | |
Record name | 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
863512-79-2 | |
Record name | 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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